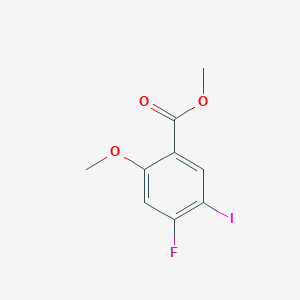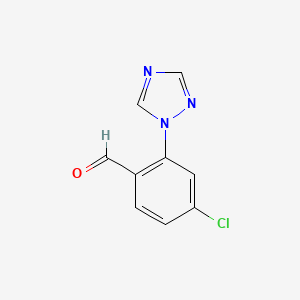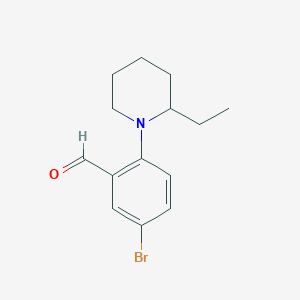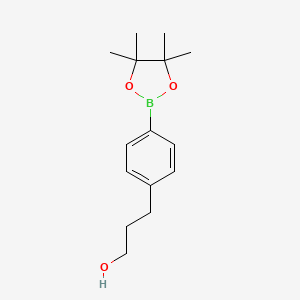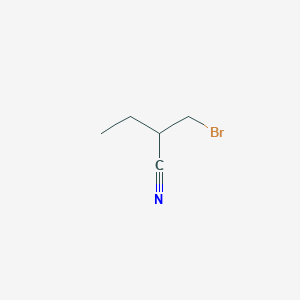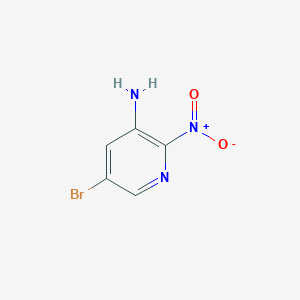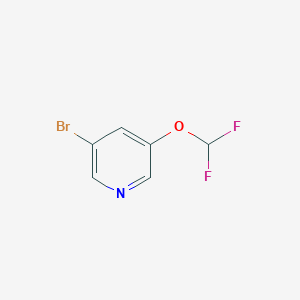
3-Bromo-5-(difluorometoxi)piridina
Descripción general
Descripción
“3-Bromo-5-(difluoromethoxy)pyridine” is a chemical compound that belongs to the class of pyridine derivatives. It has a CAS Number of 342602-27-1 and a molecular weight of 224 . The IUPAC name for this compound is 3-bromo-5-(difluoromethoxy)pyridine .
Molecular Structure Analysis
The InChI code for “3-Bromo-5-(difluoromethoxy)pyridine” is 1S/C6H4BrF2NO/c7-4-1-5(3-10-2-4)11-6(8)9/h1-3,6H . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación
Farmacéuticos
3-Bromo-5-(difluorometoxi)piridina: es un intermedio valioso en la síntesis farmacéutica. Su estructura molecular permite la introducción de átomos de flúor en las moléculas de fármacos, lo que puede alterar significativamente su estabilidad metabólica y biodisponibilidad . El grupo difluorometoxi es particularmente interesante por su carácter lipófilo y su capacidad para formar enlaces de hidrógeno, lo que puede mejorar las propiedades farmacocinéticas de los compuestos terapéuticos.
Ciencia de Materiales
En la ciencia de materiales, This compound se puede utilizar para sintetizar materiales avanzados con propiedades únicas. Por ejemplo, puede contribuir al desarrollo de nuevos polímeros con mayor estabilidad térmica y resistencia química . La presencia del átomo de bromo también lo convierte en un candidato adecuado para su posterior funcionalización mediante reacciones de acoplamiento catalizadas por paladio.
Síntesis Química
Este compuesto sirve como un bloque de construcción versátil en la síntesis orgánica. Puede experimentar diversas transformaciones químicas, incluyendo el acoplamiento de Suzuki y las reacciones de Sonogashira, para crear moléculas complejas para futuras investigaciones y desarrollo en química .
Agricultura
En el sector agrícola, se exploran los derivados de This compound por su posible uso como intermedios en la síntesis de pesticidas y herbicidas . La introducción de átomos de flúor puede conducir a compuestos con mayor actividad y selectividad contra plagas agrícolas.
Ciencia Ambiental
Las aplicaciones ambientales de This compound incluyen su uso en la síntesis de compuestos que pueden degradar contaminantes ambientales. Su reactividad con varias sustancias orgánicas e inorgánicas lo convierte en un candidato para crear reactivos que puedan neutralizar productos químicos peligrosos .
Química Analítica
En la química analítica, This compound se puede utilizar como un estándar o reactivo en el desarrollo de métodos analíticos. Su estructura y propiedades bien definidas permiten su uso en la calibración de instrumentos y la validación de procedimientos analíticos .
Electrónica
La industria electrónica podría beneficiarse del uso de This compound en la creación de semiconductores orgánicos. El anillo de piridina puede participar en el apilamiento pi, que es esencial para el transporte de carga en dispositivos electrónicos orgánicos .
Investigación Médica
Por último, en la investigación médica, se están estudiando los derivados de este compuesto por sus posibles efectos terapéuticos. La modificación de su estructura podría conducir al descubrimiento de nuevos fármacos con acciones específicas contra diversas enfermedades .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Propiedades
IUPAC Name |
3-bromo-5-(difluoromethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2NO/c7-4-1-5(3-10-2-4)11-6(8)9/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQKUYBGLPHSLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
342602-27-1 | |
| Record name | 3-bromo-5-(difluoromethoxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

